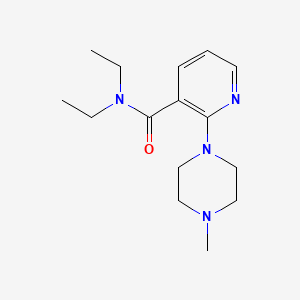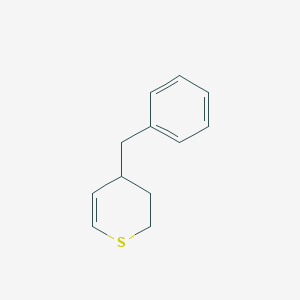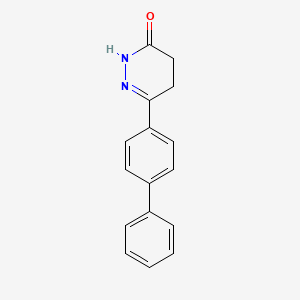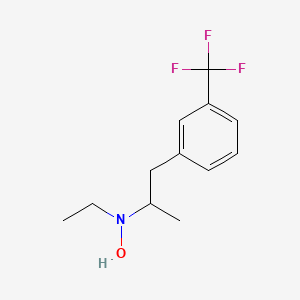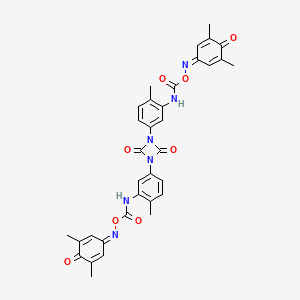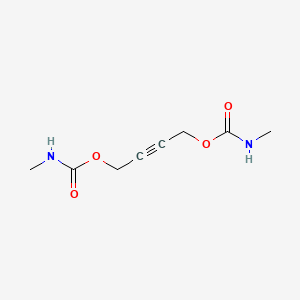
But-2-yne-1,4-diyl bis(methylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-yne-1,4-diyl bis(methylcarbamate) is an organic compound with the molecular formula C8H10N2O4 It is a derivative of but-2-yne-1,4-diol, where the hydroxyl groups are replaced by methylcarbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl bis(methylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the bis(methylcarbamate) derivative. The general reaction scheme is as follows:
But-2-yne-1,4-diol+2Methyl isocyanate→But-2-yne-1,4-diyl bis(methylcarbamate)
Industrial Production Methods
In an industrial setting, the production of but-2-yne-1,4-diyl bis(methylcarbamate) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-yne-1,4-diyl bis(methylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
But-2-yne-1,4-diyl bis(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which but-2-yne-1,4-diyl bis(methylcarbamate) exerts its effects involves the interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methylcarbamate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-yne-1,4-diol: The parent compound with hydroxyl groups instead of methylcarbamate groups.
But-2-yne-1,4-diyl bis(ethylcarbamate): A similar compound with ethylcarbamate groups.
But-2-yne-1,4-diyl bis(phenylcarbamate): A derivative with phenylcarbamate groups.
Uniqueness
But-2-yne-1,4-diyl bis(methylcarbamate) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methylcarbamate groups enhances its solubility and potential for hydrogen bonding, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
56613-47-9 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
4-(methylcarbamoyloxy)but-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C8H12N2O4/c1-9-7(11)13-5-3-4-6-14-8(12)10-2/h5-6H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
JDZIEGPGDJDZSB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCC#CCOC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





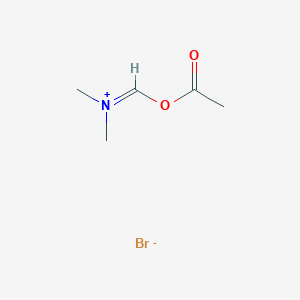

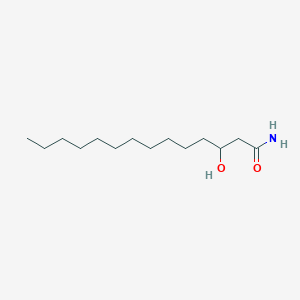
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
